molecular formula C16H17N5O3S B2720295 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2097867-53-1

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2720295
CAS RN: 2097867-53-1
M. Wt: 359.4
InChI Key: YELHOHQRKGCXGD-UHFFFAOYSA-N
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Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

Compounds related to the structure have been utilized to understand chemical reactivity and synthesis pathways. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases a complex mechanism involving ANRORC rearrangement, providing insights into the synthesis of N-formylated heterocycles (Ledenyova et al., 2018). Such studies are crucial for developing new synthetic routes and understanding chemical reactivity.

Antitumor and Anticancer Applications

Several heterocyclic compounds derived from pyrazoles and thiophenes, which share structural similarities with the target compound, have been investigated for their anticancer properties. For example, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016). This highlights the potential of such compounds in therapeutic applications, especially in targeting specific cancer types.

Antimicrobial and Anti-Inflammatory Agents

Compounds with pyrazole and isoxazole moieties have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, celecoxib derivatives with these heterocyclic components have shown varied biological activities, including anti-inflammatory and analgesic effects (Küçükgüzel et al., 2013). Such research underscores the versatility of these compounds in medicinal chemistry, offering potential leads for drug development.

Inhibitory Effects on Corrosion

The inhibitory action of bipyrazolic compounds on the corrosion of iron in acidic media has been studied, indicating the potential of these heterocycles in industrial applications (Chetouani et al., 2005). This suggests that compounds with similar heterocyclic frameworks might possess useful properties as corrosion inhibitors, contributing to the development of new materials with enhanced durability.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-10-8-11(2)21(19-10)12(13-4-3-7-25-13)9-17-15(22)16(23)18-14-5-6-24-20-14/h3-8,12H,9H2,1-2H3,(H,17,22)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELHOHQRKGCXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

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